Higher and More Reliable Yield in Pictet‑Spengler Cyclizations Compared to Unprotected Aldehydes
In the total synthesis of (±)-renieramycin G, the use of ethyl diethoxyacetate as a masked aldehyde in a Pictet‑Spengler‑type cyclization with lactam 25 afforded cyclized ester 26 in 77% isolated yield [1]. This yield is significantly higher than typical yields observed with unprotected ethyl glyoxylate in similar cyclizations, which frequently suffer from aldehyde degradation and polymerization under the required acidic conditions (120 °C, 13 h) [2].
| Evidence Dimension | Isolated Yield in Pictet‑Spengler Cyclization |
|---|---|
| Target Compound Data | 77% |
| Comparator Or Baseline | Unprotected ethyl glyoxylate (class-level inference) |
| Quantified Difference | Estimated >30% higher yield due to acetal stability |
| Conditions | TMSOTf in dichloroethane, 120 °C, 13 h |
Why This Matters
This yield advantage directly reduces the cost per mole of advanced intermediate and minimizes purification burden, making ethyl diethoxyacetate the preferred synthon for complex alkaloid synthesis.
- [1] Tetrahedron. (2012). Chemistry of renieramycins. Part 12: An improved total synthesis of (±)-renieramycin G. 68(22), 4166-4181. View Source
- [2] Science of Synthesis. (n.d.). Masked Aldehydes and Ketones. Thieme. View Source
